Cas no 25799-83-1 (Benzenesulfonamide,4-methyl-N-[[(3-methyl-2-buten-1-yl)amino]carbonyl]-)

Benzenesulfonamide,4-methyl-N-[[(3-methyl-2-buten-1-yl)amino]carbonyl]- structure
25799-83-1 structure
Product name:Benzenesulfonamide,4-methyl-N-[[(3-methyl-2-buten-1-yl)amino]carbonyl]-
CAS No:25799-83-1
MF:C13H18N2O3S
MW:282.35862
CID:291157
PubChem ID:301960

Benzenesulfonamide,4-methyl-N-[[(3-methyl-2-buten-1-yl)amino]carbonyl]- Chemical and Physical Properties

Names and Identifiers

    • Benzenesulfonamide,4-methyl-N-[[(3-methyl-2-buten-1-yl)amino]carbonyl]-
    • 1-(3-methylbut-2-enyl)-3-(4-methylphenyl)sulfonylurea
    • 4-methyl-N-{[(3-methyl-2-butenyl)amino]carbonyl}-benzenesulfonamide
    • AC1L6ZJO
    • NSC181951
    • DTXSID20306899
    • 25799-83-1
    • NSC-181951
    • Inchi: InChI=1S/C13H18N2O3S/c1-10(2)8-9-14-13(16)15-19(17,18)12-6-4-11(3)5-7-12/h4-8H,9H2,1-3H3,(H2,14,15,16)
    • InChI Key: MAMJKUKAEJCFFP-UHFFFAOYSA-N
    • SMILES: C/C(=C/CNC(NS(C1=CC=C(C)C=C1)(=O)=O)=O)/C

Computed Properties

  • Exact Mass: 282.10394
  • Monoisotopic Mass: 282.10381361g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 425
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 83.6Ų

Experimental Properties

  • PSA: 75.27
  • LogP: 3.81170

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